2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-3-24-18(15-6-8-16(21)9-7-15)12-22-20(24)26-13-19(25)23-17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXHISGFNNOKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dehalogenated or Hydrogenated Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Key analogs identified from evidence:
- N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 21, ) : Shares the imidazole-thioacetamide core but replaces the p-tolyl group with benzofuran and lacks the ethyl substitution on the imidazole. The 4-bromophenyl group is retained, suggesting similar electronic properties .
- 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (4c, ): Retains the p-tolyl-acetamide and thioether linkage but replaces the imidazole with an oxadiazole-phthalazinone system.
- Compound 154 () : 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide. Features a chlorophenyl-oxadiazole instead of bromophenyl-imidazole but retains the p-tolyl group. The pyrimidine ring may enhance π-π stacking interactions .
- N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-((substituted)thio)acetamides () : These analogs use benzothiazole or triazole cores instead of imidazole, with varying thio-linked substituents. The methylenedioxy group on benzothiazole could influence bioavailability .
Cytotoxicity and Selectivity:
- Compound 154 (): Demonstrated potent activity against A549 lung cancer cells (IC₅₀ = 3.8 μM) with 25-fold selectivity over noncancerous HEK cells. Halogen substituents (e.g., Cl) and electron-donating groups (EDGs) like methyl enhance potency .
- N-(6-Substituted-benzothiazol-2-yl) Derivatives () : Showed cytotoxic activity against A549 cells, highlighting the importance of the benzothiazole-thioacetamide scaffold .
Implications for Target Compound :
Molecular Docking and Binding Interactions
- Analog 9c () : Docking studies revealed interactions with active sites via aromatic stacking and hydrogen bonding. The bromophenyl group in the target compound may similarly engage hydrophobic pockets .
- Compound 154 () : Oxadiazole and pyrimidine moieties participate in π-π interactions, suggesting that the target’s imidazole and p-tolyl groups could adopt analogous binding modes .
Biological Activity
Introduction
The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, particularly focusing on antimicrobial, anticancer, and enzyme inhibition properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 423.35 g/mol. The structure features an imidazole ring, a thioether linkage, and a bromophenyl substituent, which contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈BrN₃OS |
| Molecular Weight | 423.35 g/mol |
| CAS Number | 1207023-66-2 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the imidazole ring and subsequent thioether formation. The general synthetic route can be summarized as follows:
- Formation of Imidazole Derivative : Reacting appropriate brominated phenyl compounds with ethyl derivatives in the presence of a base.
- Thioether Formation : Using thiol compounds to introduce the thio group.
- Acetamide Formation : Finalizing the structure by acylation with p-toluidine.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the imidazole and thiazole rings enhances its interaction with bacterial targets.
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Anticancer Activity
Research has shown that compounds similar to This compound possess anticancer properties. In vitro studies on various cancer cell lines have demonstrated cytotoxic effects.
| Cell Line Tested | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The mechanism behind its anticancer activity likely involves apoptosis induction via mitochondrial pathways and inhibition of specific oncogenic signaling pathways.
Enzyme Inhibition
Molecular docking studies suggest that this compound may inhibit key enzymes involved in cancer progression and microbial metabolism. For instance, it shows potential as an inhibitor of:
- Aldose Reductase : Implicated in diabetic complications.
- Cyclooxygenase (COX) : Associated with inflammation and cancer.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial properties.
- Cytotoxicity Assessment : In a recent study, the compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with an IC₅₀ value lower than traditional chemotherapeutics, suggesting its potential as a lead compound for drug development.
Q & A
Q. What are the key considerations for synthesizing 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide with high yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of imidazole precursors and thioether bond formation. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalyst use : Bases like triethylamine or KCO facilitate deprotonation and intermediate stabilization .
- Purity monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress; recrystallization or column chromatography purifies the final product .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify proton environments (e.g., imidazole protons at δ 7.2–8.5 ppm) and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (theoretical ~480 g/mol) and fragmentation patterns .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm for acetamide) .
Q. What are the potential biological targets of this compound based on structural analogs?
- Methodological Answer : Analogous imidazole-thioacetamides target:
- Enzymes : Beta-secretase (BACE1) inhibition, relevant in Alzheimer’s research (IC values in low micromolar ranges) .
- Cancer pathways : Inhibition of kinases or tubulin polymerization (e.g., activity against breast cancer cell lines) .
- Antimicrobial targets : Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) interactions .
Advanced Research Questions
Q. How does the bromophenyl substituent influence biological activity compared to halogenated analogs (e.g., Cl or F)?
- Methodological Answer :
- Electron-withdrawing effects : Bromine’s inductive effect enhances electrophilicity, improving binding to target enzymes (e.g., BACE1) compared to chlorine or fluorine .
- Lipophilicity : Bromine increases logP values, enhancing membrane permeability but potentially reducing solubility. Comparative SAR studies using Cl/F analogs can quantify these effects .
- Crystallographic data : Molecular docking (e.g., AutoDock Vina) reveals bromine’s role in hydrophobic pocket interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- Dose-response profiling : Establish IC/EC curves under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Off-target screening : Use proteome-wide assays (e.g., KINOMEscan) to identify non-specific interactions .
- Cellular context : Compare activity in isogenic cell lines (e.g., MCF-7 vs. HEK293) to isolate pathway-specific effects .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for targets like BACE1 .
- Kinetic studies : Time-dependent inhibition assays (e.g., pre-incubation with enzyme) distinguish competitive vs. non-competitive mechanisms .
- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., tubulin β-III) validates specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
